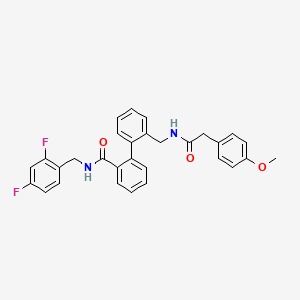
A1899
概要
説明
化合物“A 1899”は、さまざまな科学分野で大きな関心を集めている合成化学化合物です。
科学的研究の応用
“A 1899” has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
“A 1899”の作用機序は、特定の分子標的と経路との相互作用に関与しています。受容体や酵素に結合することで、それらの活性を調節する可能性があります。 関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .
準備方法
合成経路と反応条件
“A 1899”の合成は通常、縮合、酸化、還元などの化学反応を組み合わせた一連の工程で行われます。 一般的な方法の1つは、アルカリ性アルコールの存在下、アリールメチルケトンとアリールアルデヒドを反応させるクライスン‐シュミット縮合です 。この方法は、その簡便性と効率性から好まれています。
工業生産方法
工業現場では、品質と収率を安定させるために、連続式反応器を使用して“A 1899”の生産規模を拡大しています。反応条件は、反応速度を最適化し、副生成物を最小限に抑えるために厳密に制御されています。触媒と高度な精製技術の使用は、生産工程の効率をさらに高めています。
化学反応の分析
反応の種類
“A 1899”は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: この反応には、1つの原子または原子団を別の原子または原子団と置き換えることが含まれます。一般的な試薬には、ハロゲンや求核剤などがあります。
一般的な試薬と条件
“A 1899”を含む反応は、通常、所望の結果が得られるように制御された条件下で行われます。例えば、酸化反応は酸性またはアルカリ性媒体中で行う場合がありますが、還元反応は、望ましくない副反応を防ぐために不活性雰囲気下で行う必要があります。
生成される主な生成物
“A 1899”の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化反応はカルボン酸やケトンを生成する可能性があり、還元反応はアルコールやアミンを生成する可能性があります。
科学研究への応用
“A 1899”は、次のような科学研究において幅広い用途があります。
化学: さまざまな有機化合物の合成の前駆体として、および化学反応の試薬として使用されます。
生物学: 生物学的過程の研究や、細胞機構を調べるためのツールとして使用されます。
医学: 抗炎症剤や特定の疾患の治療など、潜在的な治療用途があります。
工業: 医薬品、農薬、その他の工業製品の製造に使用されます。
類似化合物との比較
“A 1899”は、化学構造と特性に基づいて、他の類似の化合物と比較することができます。類似の化合物の例を次に示します。
カルコン: これらの化合物は、類似の構造を共有し、多様な生物活性で知られています.
ベンゾチアゼピン: これらの化合物は、類似の薬理学的特性を持ち、さまざまな疾患の治療に使用されています.
“A 1899”の独自性は、その特定の化学構造と幅広い用途にあります。その汎用性とさまざまな分野での可能性は、科学研究において重要な化合物となっています。
生物活性
N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₂N₂O₂
- Molecular Weight : 500.5 g/mol
- IUPAC Name : N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide
The compound features a biphenyl structure with difluorophenyl and methoxyphenyl substituents, which are critical for its biological activity.
In Vitro Studies
In vitro studies have been conducted to evaluate the anticancer activity of this compound against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program has been instrumental in these evaluations.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line Type | Sensitivity at 10 µM | Remarks |
|---|---|---|
| Leukemia | High | Most sensitive to treatment |
| Breast Cancer | Moderate | Slightly sensitive |
| Lung Cancer | Low | Minimal response |
| Colon Cancer | Low | Minimal response |
| Ovarian Cancer | Low | Minimal response |
The compound exhibited a low level of anticancer activity overall, with leukemia cell lines showing the highest sensitivity. Notably, only four cancer cell lines demonstrated slight sensitivity at the tested concentration of 10 µM .
The mechanisms by which N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide exerts its effects are still under investigation. Preliminary studies suggest that the compound may interfere with critical cellular processes involved in cancer cell proliferation and survival.
- Potential Mechanisms :
- Induction of apoptosis in sensitive cancer cells.
- Inhibition of specific signaling pathways related to cell growth.
- Modulation of enzyme activity linked to tumor metabolism.
Notable Case Study
A study focusing on structurally similar compounds highlighted their effectiveness against breast cancer cell lines. The results indicated that modifications to the benzamide structure could enhance selectivity and potency against specific cancer types .
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPEYHRIVQTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















